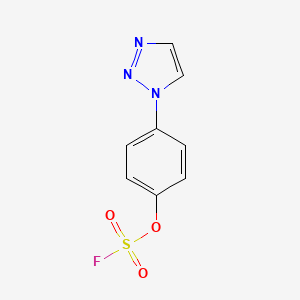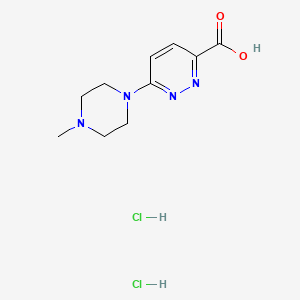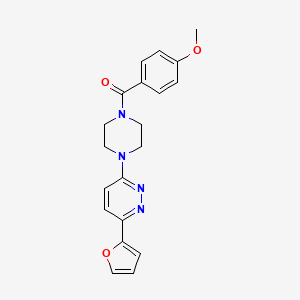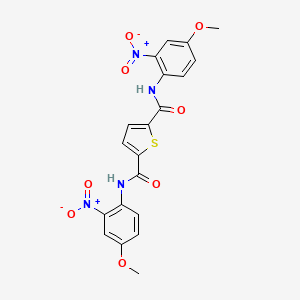
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, commonly known as MIAMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIAMI belongs to the class of compounds known as indole derivatives, which have been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antifungal Applications
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including structures similar to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, have been identified as fungicidal agents with potent activity against Candida and Aspergillus species. Optimization of these compounds has led to derivatives with improved plasmatic stability and broad antifungal activity, demonstrating efficacy in vivo against systemic Candida albicans infections (Bardiot et al., 2015).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide derivatives have shown significant corrosion inhibition efficiency on mild steel in hydrochloric acid solutions. These compounds exhibit concentration-dependent inhibition, with mechanisms involving surface adsorption described by the Langmuir adsorption isotherm model (Nasser & Sathiq, 2016).
Antimalarial Activity
A series of compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide have been synthesized and evaluated for antimalarial activity. These studies revealed a correlation between antimalarial potency and certain structural features, highlighting the potential for clinical trials in humans (Werbel et al., 1986).
Anticonvulsant Agents
Research on benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores has identified promising anticonvulsant leads. These compounds, including morpholino derivatives, have been tested in vivo for anticonvulsant activity and screened for drug-likeness parameters (Amir et al., 2012).
DNA/BSA Binding Studies
Paracetamol derivatives with morpholine components have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA) through intercalation and other binding mechanisms. These interactions suggest potential biomedical applications, including as probes or therapeutic agents (Raj, 2020).
Antimicrobial and Hemolytic Activity
2,5-Disubstituted 1,3,4-oxadiazole compounds, including morpholino phenyl acetamide derivatives, have been synthesized and screened for antimicrobial activity against various microbial species. These compounds exhibited variable antimicrobial efficacy and were evaluated for hemolytic activity, indicating potential for further biological applications (Gul et al., 2017).
Antioxidant Activity
Studies on amidoalkyl-2-naphthol derivatives, including those with bromophenyl and morpholine groups, have explored their free radical scavenging activities through both experimental assays and theoretical calculations. These compounds have demonstrated potent antioxidant capabilities, suggesting utility in pharmacological contexts (Boudebbous et al., 2021).
Chemical Synthesis and Catalysis
Novel N-methyl morpholine (Nmm) based ionic liquids have been developed as catalysts for Knoevenagel condensation, showcasing the versatility of morpholine derivatives in facilitating chemical transformations in aqueous environments (Xu et al., 2017).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBHDKVMILDGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)

![1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)



![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)
![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)
![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)